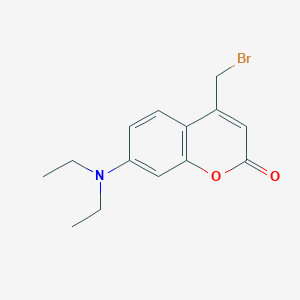

4-(Bromomethyl)-7-(diethylamino)coumarin

Overview

Description

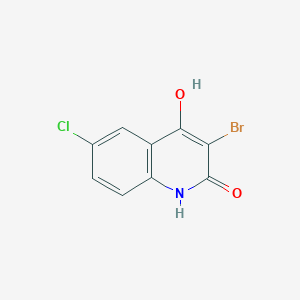

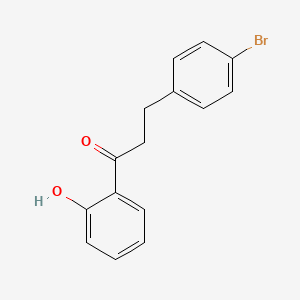

4-(Bromomethyl)-7-(diethylamino)coumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, biology, and industry. This particular compound is characterized by the presence of a bromomethyl group at the 4-position and a diethylamino group at the 7-position of the coumarin core.

Mechanism of Action

- The primary target of 4-(Bromomethyl)-7-(diethylamino)coumarin is not explicitly mentioned in the literature. However, coumarin derivatives, in general, have been investigated for their diverse biological activities, including antiproliferative, antimycobacterial, antibacterial, antiplatelet, antioxidant, and anticancer properties .

Target of Action

Environmental context and cellular interactions play crucial roles in determining its overall impact . 🌟

Biochemical Analysis

Biochemical Properties

4-(Bromomethyl)-7-(diethylamino)coumarin plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. This compound is known to interact with enzymes, proteins, and nucleic acids, often through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. For instance, this compound can act as a fluorescent probe for detecting the presence of metal ions like Fe³⁺ in biological systems . The interaction with metal ions can lead to changes in the fluorescence properties of the compound, which can be used to monitor biochemical processes.

Cellular Effects

This compound has been shown to affect various cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with metal ions can lead to the generation of reactive oxygen species (ROS), which can affect cellular redox balance and signaling pathways . Additionally, this compound can be used in imaging studies to visualize cellular structures and processes, providing insights into cell function and dynamics.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and modulate their activity. This compound can act as an enzyme inhibitor or activator, depending on the target enzyme. For example, it can inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate access . Additionally, this compound can induce changes in gene expression by interacting with transcription factors or DNA, leading to alterations in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light or extreme pH conditions can lead to degradation and loss of fluorescence . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of ROS generation and redox balance.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound can be used as a fluorescent probe for imaging studies without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These metabolic processes can affect the compound’s bioavailability and efficacy in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can localize to specific cellular compartments, such as the cytoplasm or nucleus, depending on its interactions with intracellular proteins.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as mitochondria or lysosomes, through interactions with targeting sequences or binding proteins . This localization can affect the compound’s activity and function, as it may interact with different biomolecules in distinct cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-7-(diethylamino)coumarin typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 7-(diethylamino)coumarin.

Bromomethylation: The 4-position of the coumarin ring is bromomethylated using a bromomethylating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-7-(diethylamino)coumarin undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group at the 4-position is highly reactive towards nucleophiles, leading to substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under appropriate conditions.

Major Products

Nucleophilic Substitution: The major products are substituted coumarin derivatives where the bromomethyl group is replaced by the nucleophile.

Oxidation and Reduction: The products depend on the specific oxidizing or reducing agents used and the reaction conditions.

Scientific Research Applications

4-(Bromomethyl)-7-(diethylamino)coumarin has several scientific research applications:

Fluorescent Probes: Due to its fluorescent properties, it is used as a probe in biological imaging and fluorescence microscopy.

Medicinal Chemistry: The compound is investigated for its potential therapeutic applications, including anticancer and antimicrobial activities.

Chemical Biology: It is used in studying enzyme activities and protein interactions due to its ability to form covalent bonds with nucleophilic residues in proteins.

Material Science: The compound is explored for its use in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Comparison with Similar Compounds

Similar Compounds

4-Methyl-7-(diethylamino)coumarin: Lacks the bromine atom, making it less reactive towards nucleophiles.

4-(Chloromethyl)-7-(diethylamino)coumarin: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and applications.

7-(Diethylamino)coumarin: Lacks the bromomethyl group, used primarily for its fluorescent properties.

Uniqueness

4-(Bromomethyl)-7-(diethylamino)coumarin is unique due to the presence of both the bromomethyl and diethylamino groups, which confer distinct reactivity and biological properties. The bromomethyl group enhances its utility in covalent labeling and modification of biomolecules, while the diethylamino group contributes to its fluorescent characteristics.

Properties

IUPAC Name |

4-(bromomethyl)-7-(diethylamino)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO2/c1-3-16(4-2)11-5-6-12-10(9-15)7-14(17)18-13(12)8-11/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBOBQNHSXLIBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256259-14-9 | |

| Record name | 4-(Bromomethyl)-7-(diethylamino)coumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-(Bromomethyl)-7-(diethylamino)coumarin function as a photolabile protecting group?

A1: While the provided abstract doesn't delve into the specific applications of this compound as a photolabile protecting group, it sheds light on its photochemical behavior. The research indicates that upon light exposure, this compound undergoes homolytic cleavage of the C-Br bond, generating a radical intermediate []. This radical intermediate can then further react with other molecules, enabling the "uncaging" of a protected functional group. Further research would be needed to explore the specific applications and mechanisms of its use as a protecting group.

Q2: What is significant about the identification of products derived from the triplet state of the carbocation intermediate?

A2: The identification of products originating from the triplet state of the 7-(diethylamino)-4-methyl cation (C) during the photolysis of this compound is significant because it provides the first experimental confirmation of this triplet state's existence []. This finding enhances our understanding of the photochemical pathways involved in the compound's breakdown and offers valuable insights for researchers developing novel photolabile protecting groups or exploring related photochemical reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1496539.png)

![5-Amino-7-oxo-1,6-dihydro-pyrazolo[4,3-d]pyrimidine](/img/structure/B1496540.png)

![4,8-bis(2-ethylhexoxy)thieno[2,3-f][1]benzothiole-2,6-dicarbaldehyde](/img/structure/B1496563.png)

![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9R)-10,11-dihydro-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B1496568.png)